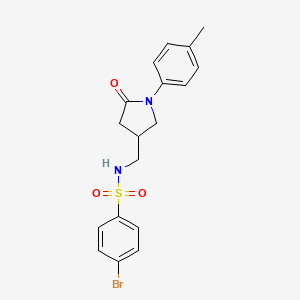![molecular formula C25H23ClN4O2S B2444986 N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242984-65-1](/img/no-structure.png)
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23ClN4O2S and its molecular weight is 479. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally related to "N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" have been synthesized and evaluated for their potential in inhibiting angiogenesis and cleaving DNA. These properties are critical in cancer research, as they can lead to the development of new anticancer agents by blocking the formation of blood vessels that feed tumors and directly interacting with the DNA of cancer cells. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential utility in anticancer strategies (Vinaya et al., 2017).
Capillary Electrophoresis in Quality Control
Another relevant study involves the use of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and its related substances, demonstrating the utility of similar compounds in analytical chemistry, particularly in quality control of pharmaceuticals. This application is crucial for ensuring the purity and efficacy of medications (Lei et al., 2012).
Synthesis and Biological Evaluation as CNS Agents
Compounds with the thieno[3,2-d]pyrimidin-2-yl structure have been synthesized and evaluated for their potential as central nervous system (CNS) agents. These studies aim to discover new therapeutic agents for treating disorders of the CNS, such as depression and Parkinson's disease. For instance, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlight the versatile applications of related compounds in developing treatments for mental health conditions (Asha et al., 2016).
Antimicrobial Activity
Additionally, research into pyridothienopyrimidines and related compounds has shown promising antimicrobial activities. These studies contribute to the search for new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance. For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines indicate potential applications in combating microbial infections (A. Abdel-rahman et al., 2002).
Safety And Hazards
Without specific information on the compound, it’s difficult to provide accurate safety and hazard details. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information.
Direcciones Futuras
The study and development of new thienopyrimidinone and piperidine derivatives is an active area of research in medicinal chemistry due to their potential therapeutic applications. Future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
Please note that this is a general analysis based on the classes of compounds the molecule belongs to. For a comprehensive analysis of the specific compound, more detailed information or studies are needed.
Propiedades
Número CAS |
1242984-65-1 |
|---|---|
Nombre del producto |
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Fórmula molecular |
C25H23ClN4O2S |
Peso molecular |
479 |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32) |
Clave InChI |
YQRPLZUZBGTOOT-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





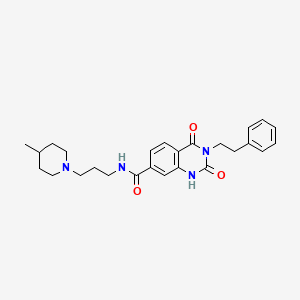
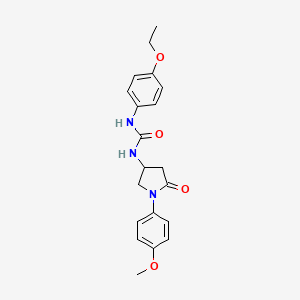
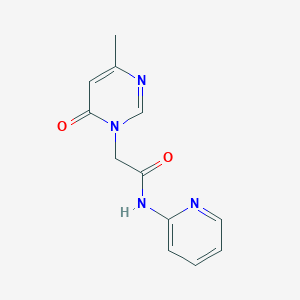
![N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2444912.png)
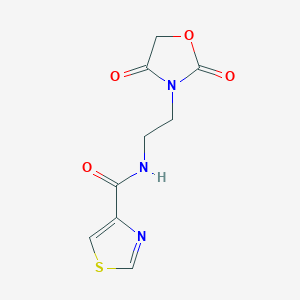
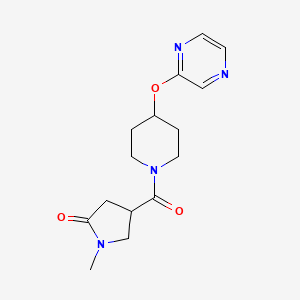

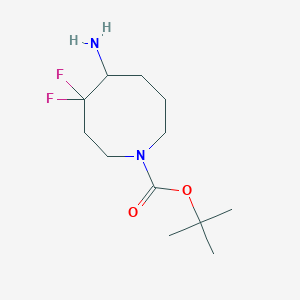
![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)
![N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444922.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)
